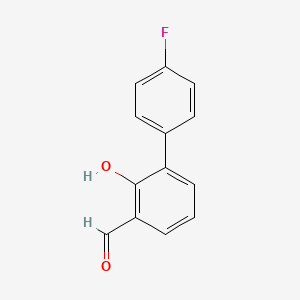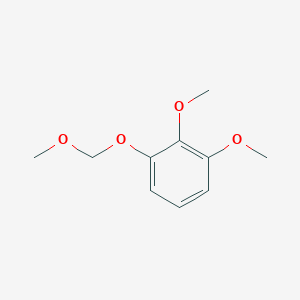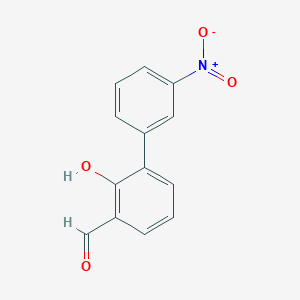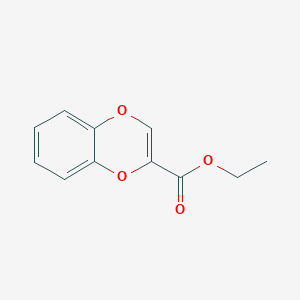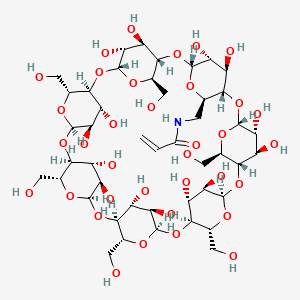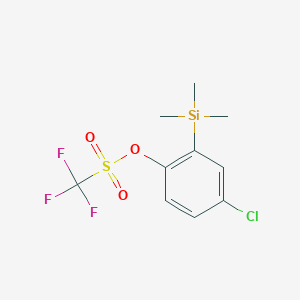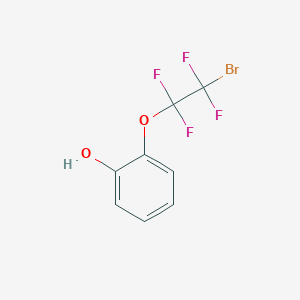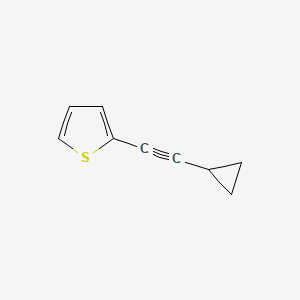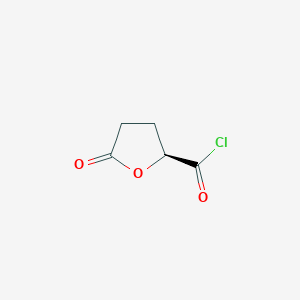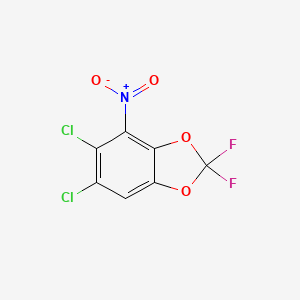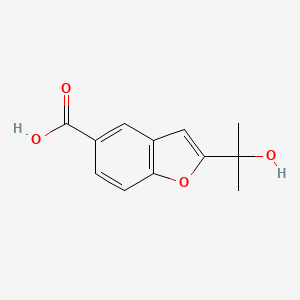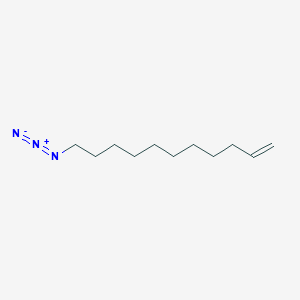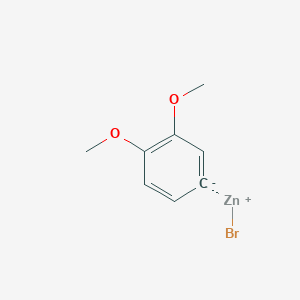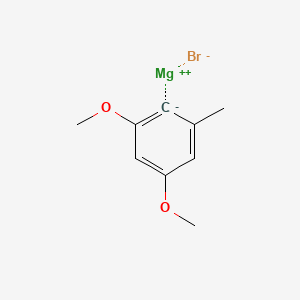
2,4-Dimethoxy-6-methylphenylmagnesium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-6-methylphenylmagnesium bromide is an organometallic compound widely used in organic synthesis. It belongs to the class of Grignard reagents and is commonly employed as a nucleophile in various reactions. The compound has the molecular formula C₉H₁₁BrMgO₂ and a molecular weight of 255.3937 g/mol . It is typically available as a 0.50 M solution in 2-methyltetrahydrofuran (2-MeTHF).
Wirkmechanismus
Target of Action
As an organometallic compound, it is typically used in organic synthesis .
Mode of Action
2,4-Dimethoxy-6-methylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are powerful tools in organic chemistry for forming carbon-carbon bonds. They react with a variety of carbonyl compounds, including aldehydes, ketones, and esters, to form alcohols .
Biochemical Pathways
It is widely used in organic synthesis to form various alkylmagnesium intermediates and to carry out carbon-carbon bond-forming reactions . It can also be used as a deprotecting agent and a reagent for synthesizing hydroxy compounds .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
This compound is sensitive to air and moisture . It is typically used in a controlled laboratory environment under an inert atmosphere (such as nitrogen or argon) to prevent reaction with air or moisture . The reaction is usually carried out in a dry organic solvent .
Vorbereitungsmethoden
2,4-Dimethoxy-6-methylphenylmagnesium bromide is synthesized through the reaction of 2,4-dimethoxy-6-methylbromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or 2-MeTHF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction conditions involve heating the mixture to reflux until the magnesium is completely consumed, resulting in the formation of the Grignard reagent.
Analyse Chemischer Reaktionen
2,4-Dimethoxy-6-methylphenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions with organic halides.
Coupling Reactions: It is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and acidic work-up conditions to neutralize the Grignard reagent and isolate the desired product. Major products formed from these reactions include secondary and tertiary alcohols, as well as biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxy-6-methylphenylmagnesium bromide is utilized in various scientific research applications:
Organic Synthesis: It is a versatile reagent for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules.
Pharmaceutical Research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of functionalized materials and polymers.
Chemical Biology: It is used to modify biomolecules and study their interactions and functions.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethoxy-6-methylphenylmagnesium bromide can be compared with other Grignard reagents, such as:
Phenylmagnesium bromide: A simpler Grignard reagent used for similar nucleophilic addition reactions.
Vinylmagnesium bromide: Used for the formation of carbon-carbon double bonds.
3,4-Dimethoxyphenylmagnesium bromide: Similar in structure but lacks the methyl group at the 6-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in organic synthesis.
Eigenschaften
IUPAC Name |
magnesium;1,3-dimethoxy-5-methylbenzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O2.BrH.Mg/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4,6H,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTPPLYTHSBBAQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=[C-]1)OC)OC.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
